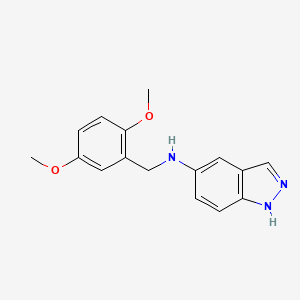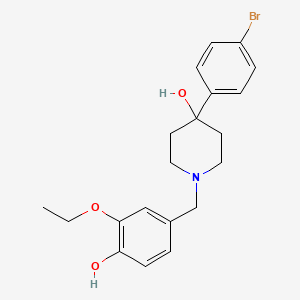![molecular formula C15H21N3O B3853576 N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B3853576.png)
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine
Vue d'ensemble
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a common sexual dysfunction in women, characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. Flibanserin has been approved by the US Food and Drug Administration (FDA) for the treatment of HSDD in premenopausal women.
Mécanisme D'action
The exact mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters in the brain, particularly serotonin, dopamine, and norepinephrine. N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the prefrontal cortex. This modulation of neurotransmitter levels is thought to improve sexual desire and arousal in women with HSDD.
Biochemical and Physiological Effects:
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has been shown to have several biochemical and physiological effects on the body. It has been shown to increase levels of dopamine and norepinephrine in the prefrontal cortex, which is associated with increased sexual desire and arousal. N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has also been shown to decrease levels of serotonin in the prefrontal cortex, which can lead to an increase in dopamine and norepinephrine levels. Additionally, N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has been shown to decrease levels of cortisol, a stress hormone, which may contribute to its beneficial effects on sexual function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has several advantages and limitations for use in laboratory experiments. One advantage is its well-established synthesis method, which allows for easy and reproducible production of the drug. N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine is also readily available for purchase from several chemical suppliers. However, N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has several limitations, including its high cost and potential for side effects. Additionally, N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has a narrow therapeutic window, which can make dosing difficult and increase the risk of adverse effects.
Orientations Futures
There are several future directions for research on N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine. One area of research is the potential use of N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine in other sexual dysfunctions, such as FSAD and orgasmic disorder. Another area of research is the development of alternative synthesis methods for N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine and its effects on neurotransmitter levels in the brain.
Applications De Recherche Scientifique
N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has been extensively studied for its potential therapeutic effects on HSDD in women. Several clinical trials have been conducted to evaluate the efficacy and safety of N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine in premenopausal women with HSDD. In these trials, N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has been shown to increase the number of satisfying sexual events and improve sexual desire in women with HSDD. N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has also been studied for its potential use in other sexual dysfunctions, such as female sexual arousal disorder (FSAD) and orgasmic disorder.
Propriétés
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(17-8-7-14-10-16-11-18-14)9-13-3-5-15(19-2)6-4-13/h3-6,10-12,17H,7-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRJMMSMNYHHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol](/img/structure/B3853502.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3853517.png)
![2,2'-[(5-bromo-2,4-dimethoxybenzyl)imino]diethanol](/img/structure/B3853518.png)
![{[5-(1-methoxyethyl)-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3853540.png)

![2-(4-morpholinyl)-N-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B3853545.png)

![4-[3-(4-morpholinylamino)butyl]phenol](/img/structure/B3853562.png)
![ethyl 4-[(1-benzyl-4-piperidinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853568.png)

![2-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3853590.png)
